Cas no 924-49-2 (4-Amino-3-Hydroxybutanoic Acid)

4-Amino-3-Hydroxybutanoic Acid is a chiral β-amino acid derivative with significant utility in organic synthesis and pharmaceutical applications. Its structure, featuring both amino and hydroxyl functional groups, makes it a versatile intermediate for the preparation of bioactive compounds, including GABA analogs and peptidomimetics. The compound's stereochemistry is particularly valuable in asymmetric synthesis, enabling the construction of enantiomerically pure molecules. Additionally, its water solubility and stability under physiological conditions enhance its suitability for biochemical research. The presence of multiple reactive sites allows for selective modifications, facilitating its use in drug development and material science. This compound is often employed in studies targeting neurological and metabolic pathways.
4-Amino-3-Hydroxybutanoic Acid structure
924-49-2 structure
Product Name:4-Amino-3-Hydroxybutanoic Acid
CAS No:924-49-2
MF:C4H9NO3
MW:119.119161367416
MDL:MFCD00008141
CID:804119
PubChem ID:2149
Update Time:2025-11-02

4-Amino-3-Hydroxybutanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-3-hydroxybutanoic acid
    • 4-Amino-3-hydroxybutyric Acid
    • Butanoic acid,4-amino-3-hydroxy-
    • DL-GAMMA-AMINO-B-HYDROXYBUTYRIC ACIDCRYS TALLINE
    • DL-γ-AMINO-B-HYDROXYBUTYRIC ACIDCRYS TALLINE
    • (±)-4-Amino-3-hydroxybutyric acid
    • Buxamine
    • Gabob
    • DL-4-Amino-3-hydroxybutyric acid
    • 3-Hydroxy-GABA
    • Gamibetal
    • Gabomade
    • Gaboril
    • Gamma-amino-beta-hydroxybutyric acid
    • Idramina
    • Gaminal
    • Gabimex
    • Buksamin
    • Bogil
    • Butanoic acid, 4-amino-3-hydroxy-
    • Buxamin
    • Gabobe
    • beta-Oxy-gaba
    • 3-Hydroxy-4-aminobutyric acid
    • Buxamine (VAN)
    • gamma-Amino-beta-hydroxybutyrate
    • beta-Hydroxy-gamma-aminobutyrate
    • 4-Amino-3-hydroxy-butyric acid
    • BUTYRIC ACID, 4-AMINO-3-HYDROXY-
    • beta-H
    • 4-Amino-3-hydroxybutanoic acid (ACI)
    • Butanoic acid, 4-amino-3-hydroxy-, (±)- (ZCI)
    • Butyric acid, 4-amino-3-hydroxy-, DL- (8CI)
    • DL
    • Butyric acid, γ-amino-β-hydroxy- (3CI)
    • (RS)-3-Hydroxy-γ-aminobutyric acid
    • (RS)-4-Amino-3-hydroxybutanoic acid
    • (RS)-γ-Amino-β-hydroxybutyric acid
    • (±)-3-Hydroxy-4-aminobutanoic acid
    • (±)-4-Amino-3-hydroxybutanoic acid
    • (±)-β-Hydroxy-GABA
    • 3-Hydroxy-4-aminobutanoic acid
    • DL-3-Hydroxy-4-aminobutyric acid
    • DL-4-Amino-3-hydroxybutanoic acid
    • DL-β-Hydroxy-γ-aminobutyric acid
    • DL-γ-Amino-β-hydroxybutyric acid
    • NSC 40244
    • β-Hydroxy-GABA
    • β-Hydroxy-γ-aminobutyric acid
    • γ-Amino-β-hydroxybutyric acid
    • 4-Amino-3-Hydroxybutanoic Acid
    • MDL: MFCD00008141
    • Inchi: 1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)
    • InChI Key: YQGDEPYYFWUPGO-UHFFFAOYSA-N
    • SMILES: O=C(CC(CN)O)O

Computed Properties

  • Exact Mass: 119.05800
  • Monoisotopic Mass: 119.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 83.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.6
  • Surface Charge: 0
  • XLogP3: -3.5

Experimental Properties

  • Color/Form: White crystalline solid
  • Density: 1.312±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 223 °C (dec.) (lit.)
  • Boiling Point: 222.38°C (rough estimate)
  • Refractive Index: 1.4183 (estimate)
  • Solubility: Soluble (999 g/l) (25 º C),
  • Water Partition Coefficient: almost transparency
  • PSA: 83.55000
  • LogP: -0.51900
  • Merck: 444
  • Solubility: Soluble in water, slightly soluble in methanol \ ethanol \ ether \ chloroform and ethyl acetate

4-Amino-3-Hydroxybutanoic Acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H316-H320
  • Warning Statement: P264-P305+P351+P338+P337+P313-P332+P313
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • RTECS:ES7015000
  • Hazardous Material Identification: Xi
  • TSCA:Yes
  • Risk Phrases:R36/37/38

4-Amino-3-Hydroxybutanoic Acid Customs Data

  • HS CODE:2922509090
  • Customs Data:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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4-Amino-3-Hydroxybutanoic Acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt → reflux; cooled
1.2 Reagents: Barium carbonate ;  1 h, basified, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
1.4 Reagents: Amberlite IR 120
Reference
An efficient synthesis of (R)-GABOB and of (±)-GABOB
Sahin, Engin; Kishali, Nurhan; Kelebekli, Latif; Mete, Ebru; Secen, Hasan; et al, Organic Preparations and Procedures International, 2007, 39(5), 509-513

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  5 min, heated
1.2 Solvents: Water ;  3 h, reflux
1.3 Reagents: Barium carbonate ;  1 h, heated
1.4 Reagents: Sulfuric acid Solvents: Water ;  neutralized
Reference
A short synthesis of 4-amino-3-hydroxybutyric acid (GABOB) via allyl cyanide
Mete, E.; Maras, A.; Secen, H., Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 2003, 52(8), 1879-1881

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Carboxy- and cyano-hydroxylation of alkenes. Synthesis of 3-hydroxy-4-amino acids and butyrolactones via the isoxazoline route
Halling, Karen; Thomsen, Ib; Torssell, Kurt B. G., Liebigs Annalen der Chemie, 1989, (10), 985-90

Production Method 4

Reaction Conditions
Reference
Carboxyl Synthesis from carboxylic acid derivatives
Jain, N. F.; Masse, C. E., Science of Synthesis, 2006, 20, 75-92

Production Method 5

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
Asymmetric epoxidation of homoallylic alcohols. Synthesis of (-)-γ-amino-β-(R)-hydroxybutyric acid (GABOB)
Rossiter, Bryant E.; Sharpless, K. Barry, Journal of Organic Chemistry, 1984, 49(20), 3707-11

Production Method 6

Reaction Conditions
Reference
γ-Amino-α-hydroxybutyric acid
, Japan, , ,

Production Method 7

Reaction Conditions
Reference
A journey toward the syntheses of γ-amino-β-hydroxybutyric acid (GABOB) and carnitine
Tadiparthi, Krishnaji ; Anand, Pragya, Organic Process Research & Development, 2021, 25(9), 2008-2019

Production Method 8

Reaction Conditions
Reference
Preparation of 4-amino-3-hydroxybutyric acid
, Japan, , ,

Production Method 9

Reaction Conditions
Reference
3-Hydroxy-4-aminobutyric acid
, Japan, , ,

Production Method 10

Reaction Conditions
Reference
Total synthesis of (R)-glycerol acetonide and the antiepileptic and hypotensive drug (-)-γ-amino-β-hydroxybutyric acid (GABOB): use of vitamin C as a chiral starting material
Jung, Michael E.; Shaw, Teresa J., Journal of the American Chemical Society, 1980, 102(20), 6304-11

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  18 h, 90 °C
Reference
The synthesis of baclofen and GABOB via Rh(II) catalyzed intramolecular C-H insertion of α-diazoacetamides
Chen, Zhenliang; Chen, Zhiyong; Jiang, Yaozhong; Hu, Wenhao, Tetrahedron, 2005, 61(6), 1579-1586

Production Method 12

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid
Pinza, Mario; Pifferi, Giorgio, Journal of Pharmaceutical Sciences, 1978, 67(1), 120-1

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
γ-Aminocrotonic acid. Vinylogs of α-amino acids
Balenovic, I. K.; Jambresic, I.; Urbas, B., Journal of Organic Chemistry, 1954, 19, 1589-93

Production Method 14

Reaction Conditions
1.1 Solvents: Water ;  20 min, pH 8, 30 °C
1.2 Reagents: Phosphoric acid Solvents: Water
Reference
N-Carbamoyl-β-alanine amidohydrolase from Agrobacterium tumefaciens C58: A promiscuous enzyme for the production of amino acids
Martinez-Gomez, A. I.; Andujar-Sanchez, M.; Clemente-Jimenez, J. M.; Neira, J. L.; Rodriguez-Vico, F.; et al, Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 2011, 879(29), 3277-3282

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium Solvents: Ammonia
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Oxaziridine-mediated ring expansions of substituted cyclobutanones: synthesis of (-)-γ-amino-β-hydroxybutyric acid (GABOB)
Aube, Jeffrey; Wang, Yuguang; Ghosh, Shomir; Langhans, Kendra L., Synthetic Communications, 1991, 21(5), 693-701

Production Method 16

Reaction Conditions
Reference
γ-Amino-β-hydroxybutyric acid
, Japan, , ,

Production Method 17

Reaction Conditions
Reference
γ-Amino-β-hydroxybutyric acid
, Japan, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Synthesis and properties of pyrrolin-2-ones
Baker, Josefina T.; Sifniades, Stylianos, Journal of Organic Chemistry, 1979, 44(15), 2798-800

Production Method 19

Reaction Conditions
Reference
Oxidative degradation of β- and γ-amino acids by contact glow discharge electrolysis
Harada, Kaoru; Terasawa, Junichi, Chemistry Letters, 1980, (4), 441-4

Production Method 20

Reaction Conditions
Reference
Synthesis and resolution of (3RS)-4-amino-3-hydroxybutananilide
Miyamoto, Shigetoshi; Shigeoka, Satoshi; Imaki, Katsuhiro; Kurono, Masayasu, Yakugaku Zasshi, 1979, 99(6), 633-41

4-Amino-3-Hydroxybutanoic Acid Raw materials

4-Amino-3-Hydroxybutanoic Acid Preparation Products

4-Amino-3-Hydroxybutanoic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:924-49-2)4-Amino-3-Hydroxybutanoic Acid
Order Number:A844239
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Quantity:100g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:02
Price ($):777.0/239.0
Email:sales@amadischem.com

Additional information on 4-Amino-3-Hydroxybutanoic Acid

4-Amino-3-Hydroxybutanoic Acid (CAS No. 924-49-2): A Comprehensive Overview

4-Amino-3-Hydroxybutanoic Acid, with the CAS number 924-49-2, is a biologically significant compound that has garnered attention in various scientific and industrial applications. This β-amino acid derivative is structurally related to gamma-aminobutyric acid (GABA), a key neurotransmitter in the central nervous system. Its unique chemical properties make it a valuable intermediate in pharmaceutical synthesis, nutritional supplements, and biochemical research.

The molecular formula of 4-Amino-3-Hydroxybutanoic Acid is C₄H₉NO₃, featuring both amino and hydroxyl functional groups. This bifunctional nature allows it to participate in diverse chemical reactions, making it a versatile building block in organic synthesis. Researchers have explored its potential in developing novel neuroprotective agents and metabolic regulators, particularly in studies related to brain health and energy metabolism.

In recent years, the compound has gained prominence in the field of nutraceuticals and sports nutrition. As consumers increasingly seek natural cognitive enhancers and performance boosters, 4-Amino-3-Hydroxybutanoic Acid has emerged as a subject of interest due to its structural similarity to GABA and potential effects on neurotransmitter balance. This aligns with current market trends focusing on brain health supplements and natural nootropics.

The synthesis of 4-Amino-3-Hydroxybutanoic Acid typically involves multi-step organic reactions, with careful control of stereochemistry being crucial due to the presence of chiral centers. Modern synthetic approaches emphasize green chemistry principles, reflecting the growing demand for environmentally friendly production methods in the chemical industry. These developments respond to increasing consumer awareness about sustainable chemistry and eco-friendly manufacturing processes.

Analytical characterization of 4-Amino-3-Hydroxybutanoic Acid employs advanced techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods ensure the compound's purity and quality, which are critical factors for its applications in pharmaceutical formulations and research settings. The analytical data also helps address common questions from researchers about compound identification and purity verification.

In biochemical research, 4-Amino-3-Hydroxybutanoic Acid serves as a valuable tool for studying amino acid metabolism and neurotransmitter pathways. Its structural features make it particularly interesting for investigations into blood-brain barrier transport mechanisms and neurotransmitter modulation. These research areas have gained significant attention in the context of developing interventions for neurological conditions and cognitive enhancement.

The compound's stability and solubility properties have been extensively studied to optimize its formulation for various applications. Researchers have examined its behavior under different pH conditions and temperature ranges, providing valuable data for product development. This information addresses frequent queries from formulators about compound stability and storage conditions.

Market analysis indicates growing interest in 4-Amino-3-Hydroxybutanoic Acid across multiple regions, particularly in North America and Europe where research into cognitive health products is most advanced. The compound's potential applications in functional foods and dietary supplements align with consumer trends toward preventive healthcare and wellness-oriented products.

Quality control standards for 4-Amino-3-Hydroxybutanoic Acid continue to evolve, with regulatory bodies establishing more stringent specifications for its use in various applications. This reflects the broader industry movement toward standardized testing protocols and quality assurance measures in specialty chemicals. Manufacturers and researchers frequently search for information about analytical standards and regulatory compliance for this compound.

Future research directions for 4-Amino-3-Hydroxybutanoic Acid may explore its potential in novel drug delivery systems and as a scaffold for designing bioactive molecules. The compound's versatility and established safety profile make it an attractive candidate for further development in pharmaceutical and nutraceutical applications. These prospects align with current scientific interest in multifunctional compounds and structure-activity relationships.

In conclusion, 4-Amino-3-Hydroxybutanoic Acid (CAS 924-49-2) represents an important compound with diverse applications in research, pharmaceuticals, and nutritional science. Its unique chemical properties and biological relevance continue to drive scientific interest and commercial potential. As research advances, we can anticipate new discoveries about its mechanisms of action and expanded applications in health and wellness products.

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(CAS:924-49-2)4-Amino-3-Hydroxybutanoic Acid
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Quantity:100g/25g
Price ($):777.0/239.0
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